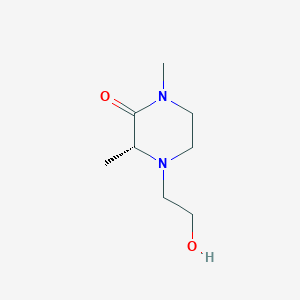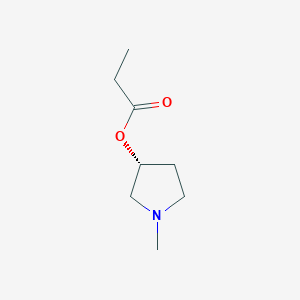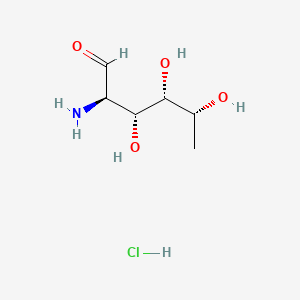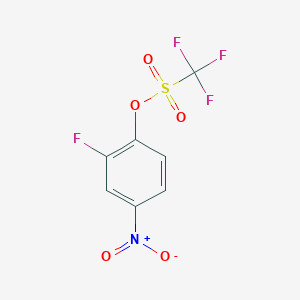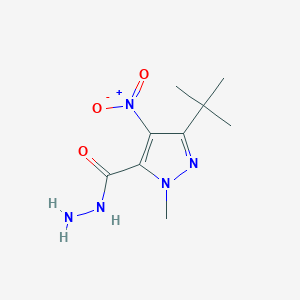![molecular formula C10H11NO3 B12867292 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the field of antibacterial agents
準備方法
The synthesis of 2-oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- can be achieved through several synthetic routes:
Intramolecular Cyclization: This method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium.
Phase-Transfer Catalysis: The [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts can yield 2-oxazolidinones in high yields.
Modified Curtius Rearrangement: Treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide results in the formation of 4,5-disubstituted oxazolidin-2-ones.
化学反応の分析
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
科学的研究の応用
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
作用機序
The antibacterial activity of 2-oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- is primarily due to its ability to inhibit protein synthesis in bacteria. It binds to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial protein synthesis . This mechanism is unique and reduces the likelihood of cross-resistance with other antibiotic classes.
類似化合物との比較
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- can be compared with other oxazolidinone derivatives such as linezolid and tedizolid:
Tedizolid: Tedizolid is a more potent derivative with improved pharmacokinetic properties and a better safety profile.
Other similar compounds include sutezolid, radezolid, and posizolid, which are also under investigation for their antibacterial properties .
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
3-[4-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c12-7-8-1-3-9(4-2-8)11-5-6-14-10(11)13/h1-4,12H,5-7H2 |
InChIキー |
RPDCRGJYIVNXIS-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


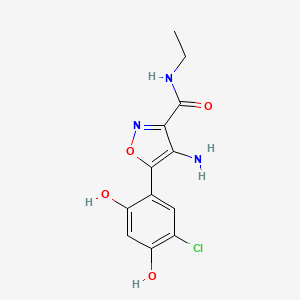


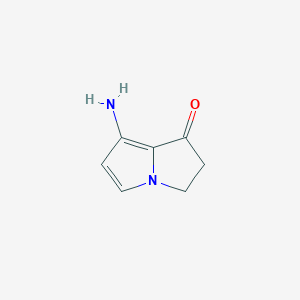
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
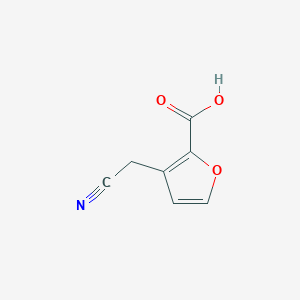
![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)

![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
